3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one typically involves multi-step organic reactions. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents to form the quinoline core, followed by functionalization to introduce the morpholinyl and methyl groups . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
Scientific Research Applications
3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-(2,6-Dimethyl-4-morpholinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- **2-(2,6-Dimethyl-4-morpholinyl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one stands out due to its specific structural features, such as the presence of the morpholinyl group and the methyl substitution on the quinoline ring. These structural elements contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
307528-91-2 |
---|---|
Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4g/mol |
IUPAC Name |
3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one |
InChI |
InChI=1S/C21H24N2O2/c1-13-10-23(11-14(2)25-13)12-19-15(3)22-20-17-7-5-4-6-16(17)8-9-18(20)21(19)24/h4-9,13-14H,10-12H2,1-3H3,(H,22,24) |
InChI Key |
GIOVYRFIFRUGOD-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CC2=C(NC3=C(C2=O)C=CC4=CC=CC=C43)C |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(NC3=C(C2=O)C=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.